
(E)-5-methylhex-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of (E)-5-Methylhex-2-enoic acid and its analogues has been extensively studied, revealing various methods for its preparation. Burk et al. (2003) developed an enantioselective synthesis pathway for a structurally similar compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, utilizing asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium catalyst, highlighting a potential strategy for synthesizing (E)-5-Methylhex-2-enoic acid derivatives (Burk et al., 2003). Jessen, Selvig, and Valsborg (2001) demonstrated a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, providing a base for further exploration into the synthesis of related compounds (Jessen, Selvig, & Valsborg, 2001).
Molecular Structure Analysis
Studies on molecular structure are crucial for understanding the properties and reactivity of (E)-5-Methylhex-2-enoic acid. Although specific research focusing solely on the molecular structure of (E)-5-Methylhex-2-enoic acid was not found in the provided papers, the methodologies used in these studies, such as X-ray crystallography and NMR spectroscopy, are fundamental techniques for analyzing the molecular structure of chemical compounds. These techniques can provide detailed information on the spatial arrangement of atoms within a molecule, which is essential for predicting chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical reactions involving (E)-5-Methylhex-2-enoic acid derivatives highlight the compound's versatility. For instance, the work by Das et al. (2006) on the stereoselective synthesis of trisubstituted (E)-2-methylalk-2-enoic acids from unactivated Baylis–Hillman adducts offers insights into the reactivity of similar compounds and their potential for creating complex molecular structures (Das et al., 2006).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of (E)-5-Methylhex-2-enoic acid, including acidity, basicity, and reactivity towards various chemical agents, can be inferred from its functional groups. The presence of the enoic acid moiety suggests that it would exhibit typical carboxylic acid reactivity, such as forming esters with alcohols and amides with amines. The research by Kwon, Hong, and Yoon (2000) on the enantiomeric selective synthesis of a related compound, (S)-2-methylbutanoic acid methyl ester, using lipases, demonstrates the potential for biocatalytic approaches to modify (E)-5-Methylhex-2-enoic acid and explore its chemical properties (Kwon, Hong, & Yoon, 2000).
科学的研究の応用
Photoisomerization and Charge Localization : Research has shown that protonated forms of related compounds like 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid undergo rapid cis/trans isomerization and a slower conversion to related cations, which aligns with excited state twisting and charge localization models (Childs et al., 1983).
Biosynthesis Studies : Investigations into the biosynthesis of similar compounds, such as 2-amino-4-methylhex-4-enoic acid in Aesculus californica, have revealed that isoleucine is an effective precursor, offering insights into potential biosynthetic pathways (Fowden & Mazelis, 1971).
Synthesis of Labelled Analogues : Methods for synthesizing N-protected, labelled analogues of (2E)-5-amino-5-methylhex-2-enoic acids have been developed, facilitating research into the structure and function of these compounds (Jessen, Selvig, & Valsborg, 2001).
Lactonisation and Intramolecular Acylation : Certain branched-chain and cyclic alkenoic acids, including 4-methylhex-4-enoic and 5-methylhex-4-enoic acids, have been shown to undergo skeletal rearrangements during lactonisation or intramolecular acylation, providing insights into their chemical behavior (Ansell, Emmett, & Grimwood, 1969).
Enantioselective Synthesis : Studies have explored the enantioselective synthesis of compounds like (S)-(+)-3-aminomethyl-5-methylhexanoic acid, indicating the potential for producing specific enantiomers of related compounds for pharmaceutical applications (Burk et al., 2003).
Safety and Hazards
特性
IUPAC Name |
(E)-5-methylhex-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUQCQZQRXJLF-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-methylhex-2-enoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

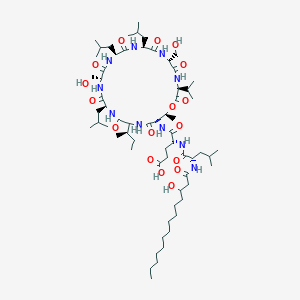
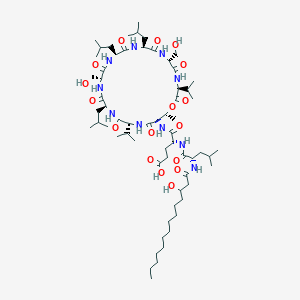
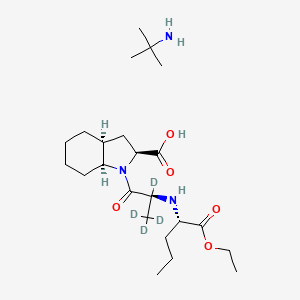
![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)


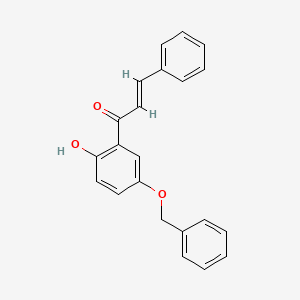
![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)
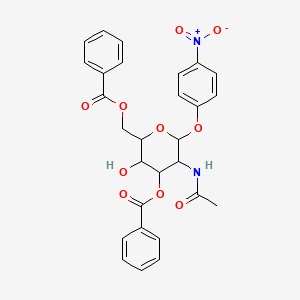

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
